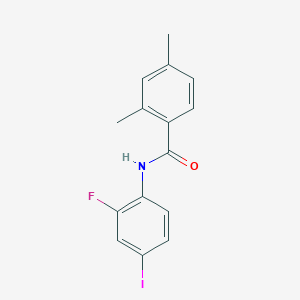![molecular formula C21H24FN3O2 B238109 3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B238109.png)
3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide, also known as FIPI, is a small molecule inhibitor that has shown promising results in scientific research applications. FIPI is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in several cellular processes.
Wirkmechanismus
3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide inhibits PLD activity by binding to the enzyme's catalytic site, thereby preventing the hydrolysis of phosphatidylcholine to produce phosphatidic acid. This inhibition results in the disruption of several cellular processes that rely on PLD activity, including membrane trafficking and signal transduction.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various cell types. Inhibition of PLD activity by this compound results in the suppression of cell proliferation, migration, and invasion in cancer cells. This compound has also been shown to reduce inflammation by inhibiting PLD activity in immune cells. In addition, this compound has been investigated for its neuroprotective effects in neurodegenerative disease models.
Vorteile Und Einschränkungen Für Laborexperimente
3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has several advantages for lab experiments, including its high potency and specificity for PLD inhibition. This compound is also cell-permeable, allowing for easy delivery to target cells. However, this compound has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Zukünftige Richtungen
For 3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide research include investigating its efficacy in combination with other drugs, optimizing its pharmacokinetic properties, and developing more potent and specific PLD inhibitors. This compound's potential for clinical use in various diseases also warrants further investigation.
Synthesemethoden
3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide is synthesized through a multi-step process starting from 3-fluorobenzoic acid. The first step involves the conversion of 3-fluorobenzoic acid to 3-fluorobenzoyl chloride using thionyl chloride. The resulting compound is then reacted with 4-(4-isobutyryl-1-piperazinyl)aniline in the presence of triethylamine to obtain the intermediate product. Finally, the intermediate product is treated with benzoyl chloride to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide has been extensively studied in scientific research applications due to its potent inhibitory activity against PLD. PLD is involved in several cellular processes, including membrane trafficking, signal transduction, and cytoskeletal rearrangement. Dysregulation of PLD has been linked to several diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has shown promising results in inhibiting PLD activity and has been investigated for its therapeutic potential in various disease models.
Eigenschaften
Molekularformel |
C21H24FN3O2 |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
3-fluoro-N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C21H24FN3O2/c1-15(2)21(27)25-12-10-24(11-13-25)19-8-6-18(7-9-19)23-20(26)16-4-3-5-17(22)14-16/h3-9,14-15H,10-13H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
MFJXDTHUFGABAL-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Kanonische SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)



![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)
![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)


![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)
![2,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238084.png)

![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)